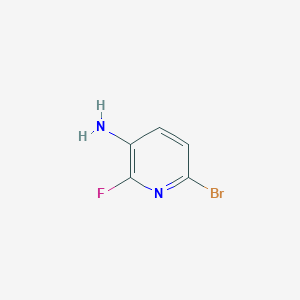

6-Bromo-2-fluoropyridin-3-amine

Description

Properties

IUPAC Name |

6-bromo-2-fluoropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-4-2-1-3(8)5(7)9-4/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJIKULJTMICLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731972 | |

| Record name | 6-Bromo-2-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850220-97-2 | |

| Record name | 6-Bromo-2-fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-fluoropyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Spectroscopic and Analytical Guide to 6-Bromo-2-fluoropyridin-3-amine

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 6-bromo-2-fluoropyridin-3-amine, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive but robust characterization. We will delve into the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Each section includes a discussion of the underlying theory, predicted spectral features, standardized experimental protocols for data acquisition, and visual aids to facilitate understanding. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical profile of this important heterocyclic compound.

Introduction: The Structural and Analytical Significance of this compound

This compound (C₅H₄BrFN₂) is a trifunctionalized pyridine derivative with a unique substitution pattern that makes it a versatile building block in organic synthesis. The presence of an amine group, a fluorine atom, and a bromine atom on the pyridine scaffold imparts a distinct electronic and steric environment, which is crucial for its reactivity and subsequent molecular design. The amine group acts as a nucleophile and a directing group in electrophilic aromatic substitution, while the fluorine and bromine atoms can participate in various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of synthetic pathways and the quality of final products. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure. This guide will provide an in-depth exploration of the expected spectroscopic data for this compound, offering a predictive yet scientifically grounded reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about the electronic environment of the pyridine ring and the connectivity of its substituents.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, in addition to a broad signal for the amine protons. The chemical shifts and coupling patterns can be predicted by considering the electronic effects of the substituents.

-

-NH₂ group: This is a strong electron-donating group, which will shield the protons on the ring, causing their signals to appear at a relatively higher field (lower ppm).

-

-F atom: Fluorine is a strongly electronegative atom, exerting an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The inductive effect typically dominates, leading to deshielding of nearby protons.

-

-Br atom: Bromine is also electronegative and will have a deshielding effect on adjacent protons.

-

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deshields the ring protons.

Considering these effects, we can predict the following:

-

H-4: This proton is para to the fluorine and meta to the bromine and amine groups. It is expected to be a doublet of doublets due to coupling with H-5 and the fluorine atom.

-

H-5: This proton is meta to the fluorine and ortho to the bromine. It will also likely appear as a doublet of doublets, coupling with H-4 and the fluorine atom.

-

-NH₂: The amine protons will likely appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 7.0 - 7.3 | dd | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 2-3 Hz |

| H-5 | 7.5 - 7.8 | dd | ³JHH ≈ 8-9 Hz, ³JHF ≈ 5-6 Hz |

| NH₂ | 4.0 - 5.0 | br s | - |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be influenced by the substituents, and the signals for carbons bonded to or near the fluorine atom will exhibit C-F coupling.

-

C-2: Bonded to the fluorine atom, this carbon will be significantly deshielded and will show a large one-bond C-F coupling constant (¹JCF).

-

C-3: Attached to the amine group, this carbon will be shielded.

-

C-4 & C-5: These carbons will show coupling to the fluorine atom (²JCF and ³JCF, respectively).

-

C-6: Bonded to the bromine atom, this carbon will be shielded due to the "heavy atom effect".

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |

| C-2 | 155 - 160 | ¹JCF ≈ 230-250 Hz |

| C-3 | 130 - 135 | ²JCF ≈ 10-15 Hz |

| C-4 | 120 - 125 | ³JCF ≈ 3-5 Hz |

| C-5 | 140 - 145 | ²JCF ≈ 20-25 Hz |

| C-6 | 110 - 115 | ³JCF ≈ 3-5 Hz |

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducible and high-quality NMR data.

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved; filter if any solid particles remain.

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters on a 400 MHz spectrometer include a 90° pulse, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters on a 100 MHz spectrometer include a 30-45° pulse, a spectral width of 200-220 ppm, and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H bonds of the amine, the C-N bond, the C-F bond, the C-Br bond, and the aromatic C-H and C=C/C=N bonds of the pyridine ring.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3450 - 3300 | Medium | Two bands expected for a primary amine (asymmetric and symmetric stretching).[2][3] |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | |

| N-H Bend | 1650 - 1580 | Medium to Strong | Scissoring vibration of the primary amine.[3] |

| Aromatic C=C/C=N Stretch | 1600 - 1450 | Medium to Strong | Multiple bands are expected for the pyridine ring. |

| C-N Stretch (Aromatic) | 1335 - 1250 | Strong | [2][3] |

| C-F Stretch | 1250 - 1000 | Strong | |

| C-Br Stretch | 600 - 500 | Medium to Strong |

Experimental Protocol for FT-IR Data Acquisition

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is a common and convenient method.[4]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Caption: Workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural confirmation. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.[5]

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular ion peak is expected to be prominent. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 190 and 192, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[6]

-

Key Fragmentation Pathways:

-

Loss of Br: A significant fragment will likely be observed corresponding to the loss of the bromine atom (M-79 and M-81), resulting in a peak at m/z 111.

-

Loss of HCN: A common fragmentation pathway for pyridine derivatives is the loss of hydrogen cyanide, which would lead to a fragment at m/z 163/165.

-

Loss of F: Loss of the fluorine atom would result in a fragment at m/z 171/173.

-

Table 4: Predicted Key Fragments in the EI-MS of this compound

| m/z (for ⁷⁹Br/⁸¹Br) | Predicted Identity |

| 190 / 192 | [M]⁺ (Molecular Ion) |

| 163 / 165 | [M - HCN]⁺ |

| 111 | [M - Br]⁺ |

Experimental Protocol for GC-MS (EI) Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar DB-5ms or a mid-polar DB-17ms).

-

Employ a temperature program to ensure good separation and peak shape, for example, starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min.

-

-

Mass Spectrometry (EI):

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

Ionization is achieved using a standard electron energy of 70 eV.[7]

-

The mass analyzer (e.g., a quadrupole) scans a mass range, for example, from m/z 40 to 300.

-

-

Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum for the peak of interest are analyzed to confirm the identity and purity of the compound.

Caption: Predicted EI-MS fragmentation pathway.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By applying fundamental principles of NMR, IR, and MS, we have established a detailed analytical profile for this important synthetic intermediate. The predicted chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, along with the standardized experimental protocols, offer a valuable resource for researchers in the fields of medicinal chemistry, agrochemistry, and materials science. This guide serves as a robust starting point for the characterization and quality control of this compound, facilitating its effective use in the synthesis of novel and complex molecules.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. wikieducator.org [wikieducator.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

CAS number and molecular structure of 6-Bromo-2-fluoropyridin-3-amine

An In-depth Technical Guide to 6-Bromo-2-fluoropyridin-3-amine: A Key Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a critical building block for researchers and professionals in drug development and medicinal chemistry. We will move beyond basic data to explore its structural significance, reactivity, synthetic utility, and safe handling protocols, offering field-proven insights into its application.

Core Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative whose unique arrangement of functional groups—an amine, a fluorine atom, and a bromine atom—makes it a highly valuable and versatile intermediate in organic synthesis. The strategic placement of these groups dictates its reactivity and utility in constructing complex molecular architectures.

The compound's identity is definitively established by its Chemical Abstracts Service (CAS) Registry Number.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 850220-97-2 | Achmem[1] |

| Molecular Formula | C₅H₄BrFN₂ | PubChem[2] |

| Molecular Weight | 191.00 g/mol | Achmem[1], PubChem[3] |

| IUPAC Name | This compound | PubChem[2] |

| SMILES | C1=CC(=NC(=C1N)F)Br | Achmem[1] |

| Storage Conditions | 2-8°C, Keep in dark place, Inert atmosphere | Achmem[1] |

Molecular Structure and Reactivity Insights

The utility of this compound stems directly from its structure. The pyridine core is functionalized at three key positions, each imparting distinct chemical properties:

-

C6-Bromine: The bromine atom is the primary site for transition-metal-catalyzed cross-coupling reactions. It serves as an excellent leaving group in reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the facile introduction of a wide variety of carbon-based (alkyl, aryl, vinyl) and heteroatom-based (N, O, S) substituents, forming the cornerstone of its role as a synthetic building block.

-

C2-Fluorine: The highly electronegative fluorine atom significantly influences the electronic properties of the pyridine ring. It lowers the pKa of the ring nitrogen, reducing its basicity and potential for unwanted side reactions like catalyst poisoning. Furthermore, the C-F bond is metabolically stable, making fluorine incorporation a common strategy in drug design to block metabolic oxidation at that position.[4][5]

-

C3-Amine: The amino group is a potent ortho, para-director and an activating group. It can serve as a handle for further derivatization, such as acylation, alkylation, or diazotization. Its nucleophilicity allows it to participate in reactions to form fused ring systems, a common motif in many pharmaceutical agents.[6]

The interplay between the electron-withdrawing fluorine and bromine atoms and the electron-donating amino group creates a unique electronic environment that governs the molecule's reactivity and makes it a sought-after intermediate in the synthesis of targeted therapies.[7]

Application in Complex Molecule Synthesis: A Workflow

The primary application of this compound is as a scaffold in the synthesis of bioactive molecules. A typical workflow involves a cross-coupling reaction at the C6 position, followed by potential modification of the C3-amino group. The diagram below illustrates a generalized synthetic workflow utilizing a Suzuki cross-coupling reaction, a cornerstone of modern medicinal chemistry.[8]

Caption: Generalized workflow for a Suzuki coupling reaction.

Experimental Protocol: Palladium-Catalyzed Suzuki Coupling

This protocol provides a self-validating, step-by-step methodology for a representative Suzuki cross-coupling reaction. The causality behind each step is explained to ensure reproducibility and understanding.

Objective: To synthesize 6-(4-methoxyphenyl)-2-fluoropyridin-3-amine from this compound and 4-methoxyphenylboronic acid.

Materials:

-

This compound (1.0 eq.)

-

4-Methoxyphenylboronic acid (1.2 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

-

Potassium Carbonate (K₂CO₃) (3.0 eq.)

-

1,4-Dioxane, anhydrous

-

Water, deionized

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup (Inert Atmosphere is Critical):

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

-

Causality: Using a dry flask is essential as moisture can hydrolyze the boronic acid and interfere with the catalytic cycle. K₂CO₃ is the base required to activate the boronic acid for transmetalation.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. An inert atmosphere is crucial for catalyst longevity and reaction efficiency.

-

-

Reagent Addition and Degassing:

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.), to the flask.

-

Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of starting material). The solvent mixture should be degassed prior to use by bubbling with argon for 15-20 minutes.

-

Causality: The dioxane/water solvent system is effective for dissolving both the organic and inorganic reagents. Degassing removes dissolved oxygen, further protecting the catalyst.

-

-

Reaction Execution and Monitoring:

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Causality: Heat provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Causality: The work-up removes inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration:

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Causality: Removing all water is essential before purification to prevent streaking on the silica column.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

-

Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts based on polarity.

-

Combine the product-containing fractions and concentrate under reduced pressure to yield the pure product. Characterize by NMR and MS to confirm identity and purity.

-

Safety, Handling, and Hazard Profile

This compound is a hazardous substance and must be handled with appropriate precautions.[1]

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[9][10]

-

Handling: Avoid breathing dust, fumes, or vapors.[11] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[9]

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the waste in a sealed container for proper disposal.[10]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[10]

Conclusion

This compound is more than just a chemical intermediate; it is a precisely engineered tool for modern medicinal chemistry. Its trifunctional nature provides a robust platform for generating molecular diversity, enabling the rapid synthesis of novel compounds for drug discovery pipelines. A thorough understanding of its reactivity, coupled with meticulous execution of protocols and stringent adherence to safety measures, allows researchers to fully leverage its synthetic potential.

References

- 1. achmem.com [achmem.com]

- 2. This compound | C5H4BrFN2 | CID 59424797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-6-fluoropyridin-2-amine | C5H4BrFN2 | CID 53485465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aminer.org [aminer.org]

- 6. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide on the Stability and Storage of 6-Bromo-2-fluoropyridin-3-amine: A Guide for Researchers

Introduction: The Critical Role of a Versatile Building Block

6-Bromo-2-fluoropyridin-3-amine is a key intermediate in the synthesis of complex molecules, particularly in the realms of pharmaceutical and agrochemical research. Its trifunctional nature—bearing an amine, a bromine atom, and a fluorine atom on a pyridine scaffold—offers a rich platform for diverse chemical transformations. The amine group can be acylated, alkylated, or diazotized, while the bromine atom is amenable to a variety of cross-coupling reactions. The fluorine atom, in turn, can significantly modulate the physicochemical properties, such as lipophilicity and metabolic stability, of the final compounds.

However, the very reactivity that makes this molecule a valuable synthetic tool also renders it susceptible to degradation if not handled and stored correctly. Ensuring the stability and purity of this compound is paramount for the reproducibility of synthetic protocols and the quality of downstream products. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling, grounded in an understanding of its chemical properties.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is influenced by several environmental factors, including light, temperature, moisture, and atmospheric oxygen. Understanding the potential degradation pathways is crucial for developing effective storage and handling strategies.

Photodegradation

One of the most significant factors affecting the stability of halogenated pyridines is exposure to light, particularly ultraviolet (UV) radiation. Research on the photolytic destruction of 2-halogenated pyridines has shown that they can undergo dehalogenation upon UV irradiation.[1] For pyridines bearing chloro, bromo, or iodo substituents at the 2-position, a primary degradation pathway involves the formation of 2-hydroxypyridine as a key intermediate.[1]

Given the structure of this compound, it is plausible that a similar photolytic cleavage of the carbon-bromine bond could occur, leading to the formation of 2-fluoro-3-aminopyridine. However, the presence of the 2-fluoro substituent introduces additional complexity. Studies have indicated that 2-fluoropyridine degrades via a different primary pathway, with only marginal formation of 2-hydroxypyridine and the predominant formation of Dewar pyridinone.[1] Therefore, the photodegradation of this compound could potentially proceed through multiple pathways, leading to a mixture of degradants. The presence of the amine group could also influence the photochemical reactivity.

Thermal Degradation

Hydrolytic and Oxidative Degradation

The presence of the electron-donating amine group and the electron-withdrawing halogen atoms can influence the susceptibility of the pyridine ring to nucleophilic attack. While the compound is generally stable, prolonged exposure to moisture, especially at non-neutral pH, could potentially lead to hydrolysis, although this is likely to be a slow process under typical storage conditions.

Oxidative degradation, facilitated by atmospheric oxygen, is another potential concern for aminopyridines. This can lead to the formation of colored impurities over time. Storing the compound under an inert atmosphere can mitigate this degradation pathway.

Recommended Storage and Handling Conditions

Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.

Quantitative Storage Recommendations

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and slow down potential side reactions. |

| Atmosphere | Inert gas (e.g., Argon) | To prevent oxidative degradation of the amine functionality. |

| Light | Amber vial/Protection from light | To prevent photolytic degradation, which can be a significant pathway for halogenated pyridines. |

| Moisture | Tightly sealed container in a dry environment | To prevent potential hydrolysis and degradation from moisture. |

Handling Precautions

-

Work in a well-ventilated area, preferably under a fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

-

Avoid inhalation of dust or vapors.[4]

-

Prevent contact with skin and eyes.[2]

-

Keep away from heat, sparks, and open flames.[4]

-

Ensure containers are tightly closed when not in use.[4]

Logical Flow for Stability Assessment

The following diagram illustrates the decision-making process for assessing and ensuring the stability of this compound.

Caption: Decision workflow for stability management of this compound.

Experimental Protocol: Accelerated Stability Study

To quantitatively assess the stability of this compound under various conditions, an accelerated stability study can be performed. This protocol outlines a general methodology.

Objective: To evaluate the impact of temperature, humidity, and light on the purity of this compound over time.

Materials:

-

This compound (high purity reference standard)

-

HPLC grade solvents (e.g., acetonitrile, water)

-

Buffers for HPLC mobile phase

-

Calibrated stability chambers (e.g., 40°C/75% RH, 25°C/60% RH)

-

Photostability chamber with controlled light exposure (ICH Q1B option 2)

-

Amber and clear glass vials with inert caps

-

Calibrated HPLC system with a suitable column (e.g., C18)

-

NMR spectrometer

Methodology:

-

Initial Characterization (T=0):

-

Perform a comprehensive analysis of the initial batch of this compound.

-

Record the purity by a validated HPLC method.

-

Obtain a proton and carbon NMR spectrum for structural confirmation.

-

Note the physical appearance (color, form).

-

-

Sample Preparation:

-

Aliquot the compound into different sets of vials for each storage condition.

-

For each condition, use both amber (light-protected) and clear vials to assess photostability.

-

One set of samples should be blanketed with argon before sealing to evaluate the impact of an inert atmosphere.

-

-

Storage Conditions and Timepoints:

-

Place the prepared samples in the following stability chambers:

-

Accelerated: 40°C / 75% Relative Humidity (RH)

-

Long-term (control): 25°C / 60% RH

-

Refrigerated (control): 2-8°C

-

Photostability: As per ICH Q1B guidelines (exposure to a defined amount of UV and visible light).

-

-

Define the timepoints for analysis (e.g., T=0, 1, 3, and 6 months for accelerated and long-term studies; after light exposure for photostability).

-

-

Analysis at Each Timepoint:

-

At each designated timepoint, remove a vial from each storage condition.

-

Allow the sample to equilibrate to room temperature before opening.

-

Analyze the sample using the same HPLC method established at T=0.

-

Quantify the purity and identify any new impurity peaks.

-

If significant degradation is observed, consider using LC-MS to identify the degradants.

-

Record any changes in physical appearance.

-

-

Data Analysis and Reporting:

-

Tabulate the purity data for each condition and timepoint.

-

Plot the purity versus time to determine the rate of degradation under each condition.

-

Identify the primary degradation products and propose degradation pathways based on the analytical data.

-

Conclude with a recommended shelf-life and optimal storage conditions based on the study results.

-

Conclusion: Ensuring Research Integrity through Proper Chemical Management

The utility of this compound as a synthetic intermediate is directly linked to its purity and stability. By understanding its potential degradation pathways, particularly its sensitivity to light, and by implementing stringent storage and handling protocols, researchers can ensure the integrity of their starting materials. This proactive approach to chemical management is fundamental to achieving reliable and reproducible scientific outcomes.

References

An In-Depth Technical Guide to 6-Bromo-2-fluoropyridin-3-amine: Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of 6-Bromo-2-fluoropyridin-3-amine, a trifunctional heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and principal applications, with a focus on its role as a key intermediate in the creation of complex pharmaceutical agents.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound is a substituted pyridine derivative that incorporates three distinct functional handles: an amino group, a fluorine atom, and a bromine atom. This unique combination makes it an exceptionally valuable starting material in medicinal chemistry. The fluorine atom can enhance metabolic stability and modulate the basicity of the pyridine nitrogen, the amino group serves as a critical nucleophile or directing group for building fused ring systems, and the bromine atom provides a reactive site for metal-catalyzed cross-coupling reactions. Its primary utility lies in the synthesis of fused heterocyclic scaffolds, most notably pyrido[2,3-d]pyrimidines, which are core structures in numerous kinase inhibitors developed for cancer therapy.[1][2]

Physicochemical Properties

The fundamental properties of this compound are summarized below. Researchers should always refer to the supplier-specific Safety Data Sheet (SDS) for the most accurate and detailed information.

| Property | Value | Source(s) |

| CAS Number | 850220-97-2 | [3] |

| Molecular Formula | C₅H₄BrFN₂ | [3] |

| Molecular Weight | 191.01 g/mol | [3] |

| Appearance | Solid (Typical for related compounds) | |

| SMILES | C1=CC(=NC(=C1N)F)Br | [3] |

| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [3] |

Synthesis and Chemical Reactivity

The strategic placement of the three functional groups dictates the synthetic accessibility and subsequent reactivity of the molecule.

Synthetic Strategies

-

Direct Electrophilic Bromination: A common approach for synthesizing brominated aminopyridines is the direct bromination of the corresponding aminopyridine precursor (in this case, 2-fluoro-3-aminopyridine).[4] Reagents like N-Bromosuccinimide (NBS) are typically used. However, this method often suffers from poor regioselectivity.[5] The amino group is a powerful activating ortho-, para-director, which would favor bromination at the 4- and 6-positions. The fluorine at the 2-position is a deactivating group, which may help direct the incoming electrophile, but a mixture of isomers is still a likely outcome requiring careful purification.[4][5]

-

Multi-step Synthesis via a Nitropyridine Intermediate: A more controlled, albeit longer, route offers superior regioselectivity.[5] This strategy involves:

-

Bromination of a Nitropyridine: Starting with a suitable 2-fluoro-3-nitropyridine, electrophilic bromination would be directed to the 6-position due to the meta-directing effect of the nitro group.

-

Reduction of the Nitro Group: The resulting 6-bromo-2-fluoro-3-nitropyridine is then reduced to the target 3-amine using standard conditions (e.g., SnCl₂, H₂, or sodium dithionite). This route generally provides a cleaner product with higher purity.[5]

-

Key Reaction Sites and Reactivity

The utility of this compound stems from the differential reactivity of its functional groups.

-

The Carbon-Bromine Bond: The C6-Br bond is the primary site for C-C and C-N bond formation via metal-catalyzed cross-coupling reactions.[6] It readily participates in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents.[5][7][8] The presence of the adjacent amino group can sometimes pose challenges by chelating the metal catalyst, but specialized ligands (e.g., RuPhos, BrettPhos) have been developed to overcome this.[7]

-

The Amino Group: The nucleophilic amino group at the C3 position is essential for constructing fused heterocyclic systems. It can be acylated or condensed with various reagents to form the pyrimidine ring of the pyrido[2,3-d]pyrimidine scaffold.[9]

Core Applications in Drug Discovery

The structural features of this compound make it a sought-after intermediate for synthesizing high-value pharmaceutical targets.

Key Intermediate for Pyrido[2,3-d]pyrimidines (Kinase Inhibitors)

The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, recognized for its broad biological activities.[1][10] This fused ring system is a core component of many approved and investigational drugs, particularly kinase inhibitors like Palbociclib, which targets cyclin-dependent kinases (CDK4/6) in breast cancer.[1]

This compound serves as an ideal starting material for these molecules. A typical synthetic sequence involves using the amino group to construct the pyrimidine ring, followed by functionalization of the C6-bromo position via cross-coupling to introduce substituents that confer target specificity and potency.[11]

Versatility in Complex Molecule Synthesis

Beyond its primary use, the compound's trifunctional nature allows for complex, multi-step syntheses where each functional group can be addressed sequentially. For example, a Suzuki coupling at the C6 position can be followed by an acylation or condensation at the C3-amino position, enabling the rapid build-up of molecular complexity from a single, well-defined starting material.

Commercial Availability and Sourcing

This compound is available from specialized chemical suppliers. Researchers may also find its isomers commercially, so careful verification of the CAS number is essential.

| Compound Name | CAS Number | Representative Supplier(s) |

| This compound | 850220-97-2 | Achmem[3] |

| 6-Bromo-3-fluoropyridin-2-amine | 1379457-78-9 | American Elements[12] |

| 6-Bromo-2-chloropyridin-3-amine | 169833-70-9 | Sigma-Aldrich |

| 2-Amino-6-bromopyridine | 19798-81-3 | Sigma-Aldrich |

Note: This list is not exhaustive and is intended for illustrative purposes. Availability and suppliers are subject to change.

Safety, Handling, and Storage

As with all halogenated aromatic amines, this compound should be handled with care by qualified professionals in a well-ventilated chemical fume hood.

-

Hazard Identification: Based on data for the compound and its close analogues, it is classified as hazardous.[3][13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, flame-retardant clothing, and safety goggles with side-shields.[15][16]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[14][15]

-

Storage: Store locked up in a tightly closed container in a cool, dry, and well-ventilated place. For maximum stability, store under an inert atmosphere at 2-8°C.[3]

Representative Experimental Protocol: Regioselective Bromination

The following protocol is a representative example adapted from established procedures for the regioselective bromination of an aminopyridine derivative and should be optimized for the specific substrate.[4]

Objective: Synthesis of this compound from 2-fluoro-3-aminopyridine.

Materials:

-

2-fluoro-3-aminopyridine (1.0 eq.)

-

N-Bromosuccinimide (NBS) (1.05 eq.)

-

Anhydrous Acetonitrile (MeCN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-fluoro-3-aminopyridine (1.0 eq.) and dissolve it in anhydrous acetonitrile.

-

Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq.) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine. Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired 6-bromo isomer from other potential byproducts.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Experimental Workflow Diagram

Caption: General workflow for synthesis and purification.

References

- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. achmem.com [achmem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. orgchemres.org [orgchemres.org]

- 11. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. americanelements.com [americanelements.com]

- 13. 3-Bromo-6-fluoropyridin-2-amine | C5H4BrFN2 | CID 53485465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. echemi.com [echemi.com]

A Technical Guide to the Synthetic Utility of 6-Bromo-2-fluoropyridin-3-amine

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds are of paramount importance, with pyridine derivatives being a cornerstone in the design of novel therapeutic agents and functional materials.[1][2] Among these, 6-Bromo-2-fluoropyridin-3-amine emerges as a highly versatile and strategically functionalized building block. Its unique arrangement of a reactive bromine atom, a fluorine atom, and an amino group on the pyridine core offers multiple avenues for chemical modification, enabling the synthesis of a diverse array of complex molecules.[3]

The electron-withdrawing nature of the pyridine nitrogen, compounded by the fluorine atom, significantly influences the reactivity of the C-Br bond, making it susceptible to a variety of palladium-catalyzed cross-coupling reactions.[4] Simultaneously, the fluorine atom can participate in nucleophilic aromatic substitution reactions, and the amino group provides a handle for further derivatization or can modulate the electronic properties of the ring. This guide provides an in-depth exploration of the key reactions involving this compound, offering insights into the underlying principles and practical methodologies for its application in synthesis.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are indispensable tools in contemporary organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[5] this compound is an excellent substrate for these transformations, primarily at the C-Br bond. The general order of reactivity for halogens in such reactions is I > Br > Cl > F, positioning the bromo-substituent as a reliable reactive site.[6]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of modern synthetic chemistry.[7] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at the 6-position.

Mechanism and Key Considerations:

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7]

A crucial aspect of the Suzuki reaction is the activation of the organoboron species with a base, which enhances the nucleophilicity of the organic group and facilitates transmetalation.[8] The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and depends on the specific coupling partners.[9] For electron-rich substrates like this compound, bulky and electron-rich phosphine ligands such as SPhos and XPhos are often effective.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

-

Materials:

-

This compound (1.0 mmol)

-

Phenylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

1,4-Dioxane/water (4:1 mixture, degassed)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[10]

-

Evacuate and backfill the flask with argon three times.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[10]

-

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | ~85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | ~80-90 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | ~75-85 |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Visualization: Suzuki-Miyaura Catalytic Cycle

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[11] This reaction is instrumental in synthesizing N-aryl and N-heteroaryl amines, which are prevalent motifs in pharmaceuticals.[12] With this compound, this reaction allows for the introduction of a diverse range of primary and secondary amines at the 6-position.

Mechanism and Key Considerations:

The catalytic cycle of the Buchwald-Hartwig amination is analogous to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to furnish the desired C-N bond.[11][12] The choice of ligand is crucial, with bulky, electron-rich phosphine ligands like XPhos and BINAP often providing excellent results.[12][13] The base plays a critical role in the deprotonation of the amine, with common choices including sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS).[10][12]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

-

Materials:

-

This compound (1.0 equiv)

-

Morpholine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Anhydrous Toluene

-

-

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOtBu.[4]

-

Add anhydrous toluene and stir the mixture for a few minutes.

-

Add this compound and morpholine.

-

Heat the reaction mixture to reflux with stirring for the appropriate time (monitor by TLC or LC-MS).

-

After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.[10]

-

Visualization: Buchwald-Hartwig Amination Workflow

Caption: A general experimental workflow for the Buchwald-Hartwig amination reaction.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[14][15] The presence of the electron-withdrawing fluorine atom and the pyridine nitrogen makes the 2-position of this compound susceptible to nucleophilic attack.

Mechanism and Reactivity:

The SNAr reaction proceeds via an addition-elimination mechanism.[16] A nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[16] The aromaticity is then restored by the departure of a leaving group. In the case of this compound, the fluorine atom is a better leaving group than the bromine atom in nucleophilic aromatic substitution. This is because the C-F bond is more polarized, making the carbon atom more electrophilic, and the rate-determining step is often the initial nucleophilic attack.

Experimental Protocol: SNA r of this compound with Sodium Methoxide

-

Materials:

-

This compound (1.0 equiv)

-

Sodium methoxide (1.5 equiv)

-

Anhydrous Methanol

-

-

Procedure:

-

Dissolve this compound in anhydrous methanol in a round-bottom flask.

-

Add sodium methoxide portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction and neutralize with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent.

-

Wash, dry, and concentrate the organic layer.

-

Purify the product by crystallization or column chromatography.

-

Part 3: Cyclization Reactions

The strategic placement of functional groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. The amino group and the adjacent reactive halogen can participate in intramolecular cyclization reactions to form various bicyclic and polycyclic structures, which are of significant interest in medicinal chemistry.

Example: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Derivatives of this compound can be used to construct the pyrido[2,3-d]pyrimidine scaffold, a core structure found in many biologically active compounds, including kinase inhibitors.[17] For instance, after a Buchwald-Hartwig amination at the 6-position, the 3-amino group can be acylated and subsequently cyclized to form the pyrimidine ring.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its distinct reactivity at the bromine and fluorine positions, coupled with the presence of an amino group, provides chemists with a powerful tool to construct complex molecular architectures. A thorough understanding of its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions is key to unlocking its full potential in the development of novel pharmaceuticals and functional materials. The protocols and insights provided in this guide serve as a foundation for researchers to effectively utilize this important synthetic intermediate.

References

- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H4BrFN2 | CID 59424797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 14. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses | MDPI [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling of 6-Bromo-2-fluoropyridin-3-amine

This document provides an in-depth technical framework for the safe handling, storage, and disposal of 6-Bromo-2-fluoropyridin-3-amine. Designed for researchers, chemists, and drug development professionals, this guide synthesizes critical safety data with field-proven best practices. The protocols herein are grounded in an understanding of the compound's potential hazards, derived from data on structurally analogous molecules.

Compound Profile and Hazard Assessment

This compound is a halogenated pyridine derivative commonly utilized as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern makes it a valuable intermediate, but its chemical nature necessitates a thorough understanding of its potential hazards.

While specific, comprehensive toxicological data for this exact molecule is limited, a robust safety profile can be constructed by examining data from closely related structural analogs, such as 3-bromo-6-fluoropyridin-2-amine and other brominated aminopyridines.[1] This approach, standard in chemical safety assessment, allows for proactive and responsible risk mitigation.

Table 1: Compound Identification

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 1214336-19-1 | PubChem[2] |

| Molecular Formula | C₅H₄BrFN₂ | PubChem[2] |

| Molecular Weight | 191.00 g/mol | PubChem[1] |

| Appearance | Expected to be a solid (based on analogs) | N/A |

GHS Hazard Classification (Inferred)

The following Globally Harmonized System (GHS) classifications are inferred from data on structurally similar compounds.[1] Researchers must handle this compound as if it fully possesses these hazards.

Table 2: GHS Hazard and Precautionary Statements

| Hazard Class | GHS Code | Statement | Causality and Implication |

|---|---|---|---|

| Acute Toxicity, Oral | H302 | Harmful if swallowed | Ingestion can lead to significant toxic effects. Do not eat, drink, or smoke in the laboratory.[1][3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | Direct contact can cause inflammation, redness, or dermatitis. Avoid all skin exposure.[1][4] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Vapors, dust, or direct contact can cause significant eye damage.[1][4] |

| STOT - Single Exposure | H335 | May cause respiratory irritation | Inhalation of dust or vapors can irritate the respiratory tract, leading to coughing and discomfort.[1][4] |

Precautionary Statements (Selected) : P261, P264, P280, P302+P352, P305+P351+P338.[1][5]

Risk Mitigation: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering and administrative controls over sole reliance on PPE, is mandatory.

Mandatory Engineering Controls

The causality for mandating engineering controls is the compound's irritant nature and potential for toxicity via inhalation.[1]

-

Certified Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be performed inside a properly functioning chemical fume hood. This is the primary barrier to prevent inhalation of dusts or aerosols.[5][6]

-

Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[6]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[7][8]

Personal Protective Equipment (PPE)

PPE is the final line of defense and must be selected based on the identified hazards.

Table 3: Required Personal Protective Equipment (PPE)

| Protection | Specification | Rationale & Justification |

|---|---|---|

| Eye/Face | ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A full-face shield is required when there is a significant splash risk. | Protects against splashes and airborne particles that can cause serious eye irritation (H319).[5][9] |

| Hand | Chemically resistant nitrile gloves (minimum 4 mil thickness). Inspect for integrity before each use. | Prevents skin contact, mitigating the risk of skin irritation (H315) and potential dermal absorption.[5][6] Double-gloving is recommended for extended procedures. |

| Body | Flame-retardant laboratory coat. | Protects skin and personal clothing from contamination. Must be kept buttoned.[10] |

| Respiratory | Not required if work is conducted within a certified fume hood. For emergency situations or potential exposure outside a hood, a NIOSH-approved respirator with appropriate cartridges is necessary. | Prevents inhalation, which may cause respiratory irritation (H335).[5][6] |

Standard Operating Procedures (SOPs)

Adherence to validated protocols is essential for ensuring safety and experimental integrity.

Workflow for Safe Handling and Experimentation

The following diagram outlines the logical workflow for any procedure involving this compound.

Caption: General workflow for handling this compound.

Protocol: Weighing and Transfer of Solid Compound

-

Preparation: Don all required PPE as specified in Table 3. Ensure the fume hood is operational.

-

Staging: Place a tared weigh boat or container on an analytical balance inside the fume hood.

-

Transfer: Using a clean spatula, carefully transfer the desired amount of this compound from the stock container to the weigh boat. Perform this action slowly to minimize dust generation.[5]

-

Closure: Securely close the primary stock container immediately after dispensing.

-

Dissolution/Addition: Carefully add the weighed solid to the reaction vessel or solvent within the fume hood.

-

Decontamination: Clean the spatula and any affected surfaces with an appropriate solvent-soaked wipe. Dispose of the wipe and weigh boat into the designated solid hazardous waste container.[9]

Protocol: Emergency Spill Response

Immediate and correct response to a spill is critical to prevent exposure and contamination.

Caption: Logical flow for responding to a chemical spill.

First Aid Measures

In the event of an exposure, immediate action is required. Always show the Safety Data Sheet (or this guide) to attending medical personnel.[6]

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5][6]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water and soap for at least 15 minutes. Seek immediate medical attention.[5][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[7][9]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9]

Storage and Disposal

Proper storage and disposal are crucial for long-term safety and environmental protection.

Storage Conditions

The chemical integrity and safety of this compound depend on correct storage.

-

Container: Keep the container tightly closed and in an upright position.[5][6]

-

Environment: Store in a cool, dry, and well-ventilated area.[6][11] Keep in a dark place, away from direct sunlight.[11]

-

Security: Store in a locked cabinet or an area accessible only to authorized personnel.[6][9]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[8]

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Segregation: Do not mix with non-hazardous waste. Use designated, clearly labeled hazardous waste containers.

-

Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[7][9] Do not allow the product to enter drains.[6][10]

References

- 1. 3-Bromo-6-fluoropyridin-2-amine | C5H4BrFN2 | CID 53485465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C5H4BrFN2 | CID 59424797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 6-Bromopyridin-3-amine | C5H5BrN2 | CID 642811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

- 11. 1806995-29-8|6-Bromo-4-fluoropyridin-3-amine|BLD Pharm [bldpharm.com]

Methodological & Application

Introduction: The Strategic Importance of 6-Bromo-2-fluoropyridin-3-amine

An Application Guide to Suzuki-Miyaura Coupling Protocols Using 6-Bromo-2-fluoropyridin-3-amine

In the landscape of medicinal chemistry and drug development, substituted aminopyridines represent a class of privileged scaffolds, forming the core of numerous therapeutic agents. This compound is a particularly valuable trifunctional building block. The bromine atom at the 6-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, the fluorine atom at the 2-position modulates the electronic properties and metabolic stability of the ring, and the amino group at the 3-position provides a vector for further functionalization or critical interactions with biological targets.

The Suzuki-Miyaura reaction stands as one of the most powerful and widely adopted methods for the formation of carbon-carbon (C-C) bonds, owing to its operational simplicity, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[1][2] This guide provides a detailed technical overview, field-proven protocols, and troubleshooting advice for the successful application of the Suzuki-Miyaura coupling with this compound.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is paramount for rational protocol design and effective troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3][4] The cycle comprises three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a square-planar Pd(II) complex. This is often the rate-determining step, and its efficiency is influenced by the electron density of the aryl halide and the properties of the supporting ligand.[1][4]

-

Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[5][6]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3][7]

The Critical Role of the Base

The base is not a passive spectator; it is essential for activating the boronic acid. Two primary pathways are generally accepted[6][8]:

-

Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily undergoes transmetalation with the Pd(II)-halide complex.[6][9]

-

Hydroxide/Alkoxide Pathway: The base (e.g., from K₂CO₃ in water or K₃PO₄) exchanges with the halide on the palladium center to form a Pd(II)-hydroxide or Pd(II)-alkoxide complex. This complex then reacts with the neutral boronic acid in the transmetalation step.[8]

The operative pathway depends on the specific base, solvent, and substrates involved. For many systems, the boronate pathway is considered dominant.[6]

Key Considerations for Coupling with this compound

The specific structure of this compound presents unique challenges that must be addressed for a successful coupling reaction.

Catalyst Inhibition by Lewis Basic Sites

The most significant challenge arises from the substrate itself. Both the pyridine nitrogen and the exocyclic amino group possess lone pairs of electrons, making them Lewis bases.[10][11] These sites can coordinate to the electron-deficient palladium center, leading to the formation of stable, off-cycle complexes that inhibit or completely deactivate the catalyst.[12][13] This catalyst poisoning is a primary cause of low conversion or reaction failure with unprotected aminopyridine substrates.

Mitigation Strategy: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) is critical. These ligands create a sterically hindered environment around the palladium atom, which can disfavor the binding of the smaller pyridine and amine nitrogens while still allowing the productive catalytic cycle to proceed.[11][14]

Common Side Reactions and Avoidance

Several side reactions can compete with the desired cross-coupling, reducing yield and complicating purification.[10][11]

-

Protodeboronation: The hydrolysis of the boronic acid to its corresponding arene (Ar'-H). This is promoted by high temperatures and aqueous basic conditions.

-

Dehalogenation: The starting material is reduced, replacing the bromine with a hydrogen atom. This can be caused by palladium hydride species formed from trace water or other proton sources.

-

Mitigation: Ensure solvents are properly dried and degassed. Screening different bases and solvent systems can help identify conditions that minimize this pathway.[12]

-

-

Homocoupling: The boronic acid couples with itself to form a biaryl byproduct (Ar'-Ar'). This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).

Recommended Reaction Protocols

The following protocols provide robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acid coupling partners.

Protocol 1: Conventional Heating with a Buchwald-Type Ligand

This protocol is recommended for its robustness and general applicability, especially for challenging substrates.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or ester (1.2–1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous powder (2.0–3.0 equiv)

-

1,4-Dioxane or Toluene/Water mixture (e.g., 10:1), degassed

-

Flame-dried Schlenk flask or reaction vial with a stir bar

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

-

Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

In a separate vial, quickly weigh the Pd(OAc)₂ and SPhos ligand and add them to the reaction flask under a positive flow of inert gas.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to 80–110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields by minimizing the formation of thermal decomposition byproducts.[11][16]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane/Water (4:1), degassed

-

Microwave reaction vial with a stir bar

Procedure:

-

In a microwave vial, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

Seal the vial securely with a cap.

-

Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120–150 °C) for 10–30 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Perform an aqueous work-up and purification as described in Protocol 1.

Data Summary and Condition Screening

Direct comparative studies for this compound are limited. The table below summarizes representative conditions for structurally similar bromopyridines to guide optimization.[11][17][18][19]

| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromo-2-methylpyridin-3-amine[17] | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 12 | 75-90 |

| 2 | 2-Bromopyridine[20] | Pd(OAc)₂ (2) | - | K₂CO₃ (2.0) | aq. iPrOH | 80 | 0.5 | ~95 |

| 3 | 6-Chloropurine[18] | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Toluene | 100 | 24 | 80-92 |

| 4 | 2-Chloro-3-aminopyridine[12] | Pd₂(dba)₃ (2) | SPhos (8) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 16 | 70-85 |

| 5 | 6-Bromopyridin-3-amine[11] | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 12-18 | Variable |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Catalyst inhibition/deactivation.[10][12] 2. Inactive Pd(0) catalyst. 3. Oxidative addition is too slow. | 1. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, RuPhos). 2. Ensure rigorous degassing; use a fresh bottle of catalyst or a pre-catalyst. 3. Increase reaction temperature or switch to microwave heating. |

| High Protodeboronation | 1. Boronic acid instability. 2. Excessive water or reaction time. | 1. Use a boronic ester (pinacol or MIDA) or a trifluoroborate salt.[15][21] 2. Use anhydrous conditions or reduce reaction time. Use a milder base if possible. |

| Significant Dehalogenation | 1. Presence of hydride sources.[12] 2. Catalyst system promotes reduction. | 1. Use anhydrous, freshly distilled solvents. 2. Screen different bases (e.g., Cs₂CO₃, K₂CO₃) and ligands. Optimize reaction time to avoid over-reduction. |

| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.[11] 2. In-situ reduction of Pd(II) precatalyst is slow. | 1. Improve degassing procedure (e.g., freeze-pump-thaw cycles). Maintain a positive pressure of inert gas. 2. Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. |

| Multiple Unidentified Byproducts | 1. Reaction temperature is too high, causing decomposition. 2. Substrate or reagent impurity. | 1. Lower the reaction temperature and extend the reaction time. 2. Purify starting materials before use. |

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. scispace.com [scispace.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-2-fluoropyridin-3-amine with Primary Amines

Introduction: The Strategic Importance of Substituted Aminopyridines